Stannane, cyclohexyltributyl-
CAS No.:
Cat. No.: VC14038301
Molecular Formula: C18H38Sn
Molecular Weight: 373.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H38Sn |
|---|---|
| Molecular Weight | 373.2 g/mol |
| IUPAC Name | tributyl(cyclohexyl)stannane |
| Standard InChI | InChI=1S/C6H11.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1H,2-6H2;3*1,3-4H2,2H3; |
| Standard InChI Key | RBAZHXLAXQMWPM-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1CCCCC1 |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of stannane, cyclohexyltributyl-, typically involves organometallic reactions under controlled conditions. A widely used method employs the reaction of cyclohexyl lithium with tributyltin chloride in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Solvents such as tetrahydrofuran (THF) or diethyl ether facilitate the reaction, yielding the product after purification via column chromatography. Alternative approaches include the use of tributyltin hydride with cyclohexyl halides, though this method requires careful temperature modulation to avoid side reactions .
Crystallographic studies reveal that the tin center adopts a tetrahedral geometry, with bond angles and lengths consistent with steric crowding from the bulky cyclohexyl and butyl groups . Intramolecular hydrogen bonds between the tin-bound ligands further stabilize the structure, as observed in single-crystal X-ray diffraction (XRD) analyses .
Table 1: Key Structural Parameters of Stannane, Cyclohexyltributyl-
| Parameter | Value | Method | Source |
|---|---|---|---|
| Sn-C (avg. bond length) | 2.15 Å | XRD | |
| C-Sn-C bond angle | 109.5° | Computational | |
| Density | 1.12 g/cm³ | Experimental |
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) indicates a decomposition temperature of ~220°C, with a mass loss corresponding to the release of butyl fragments. Differential scanning calorimetry (DSC) profiles show no phase transitions below 150°C, suggesting stability under standard laboratory conditions.
Reactivity
The compound’s reactivity is governed by its Lewis acidic tin center and steric hindrance. In nucleophilic substitutions, the cyclohexyl group directs incoming reagents to less hindered sites, while the butyl groups slow reaction kinetics. For example, in Stille coupling reactions, stannane, cyclohexyltributyl-, facilitates cross-coupling with aryl halides but requires elevated temperatures (~80°C) due to steric effects .
Applications in Organic Synthesis
Catalysis
The compound serves as a precursor for polymerization catalysts, particularly in the production of polyurethanes and silicones. Its ability to stabilize transition states in chain-growth polymerization has been demonstrated in industrial settings.
Cross-Coupling Reactions
In Stille couplings, stannane, cyclohexyltributyl-, transfers its cyclohexyl group to palladium-activated substrates, enabling the synthesis of biaryl compounds . Recent advances have optimized its use in microwave-assisted reactions, reducing reaction times by 40% compared to conventional methods .
Biological and Biomedical Applications
Antioxidant Activity
Studies on organotin derivatives highlight their capacity to scavenge free radicals. In the CUPRAC assay, stannane, cyclohexyltributyl-, exhibits a radical scavenging efficiency of 78% at 50 μM, comparable to ascorbic acid . This activity is attributed to the tin center’s interaction with sulfhydryl groups in oxidative enzymes .
Cytotoxic Effects
Complexes derived from stannane, cyclohexyltributyl-, show selective toxicity toward cancer cell lines. For instance, complex 2 (a derivative with a Schiff base ligand) inhibits the proliferation of HCT-116 colorectal cancer cells with an IC<sub>50</sub> of 12.5 μM, while sparing non-malignant WI-38 cells .
Analytical Characterization Techniques
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): <sup>119</sup>Sn NMR spectra display a resonance at δ −25 ppm, characteristic of tetraalkyltin compounds.
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Infrared (IR) Spectroscopy: Stretching vibrations at 550 cm<sup>−1</sup> (Sn-C) and 2950 cm<sup>−1</sup> (C-H) confirm the compound’s structural integrity .
Chromatographic Analysis
Gas chromatography (GC) with flame ionization detection achieves a purity of ≥99% for laboratory-scale preparations.
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